Product packaging for 2,6-Difluoro-4-nitroaniline(Cat. No.:CAS No. 23156-27-6)

2,6-Difluoro-4-nitroaniline

Cat. No.: B181332
CAS No.: 23156-27-6
M. Wt: 174.1 g/mol
InChI Key: WDFFWUVELIFAOP-UHFFFAOYSA-N
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Description

Overview of Nitroaniline Derivatives in Chemical Research

Nitroaniline derivatives are a class of organic compounds that have an amino group and a nitro group attached to a benzene (B151609) ring. These compounds are important intermediates in the synthesis of a wide range of other chemicals. solubilityofthings.com For instance, they are used as precursors for azo dyes, which are widely used in the textile industry. solubilityofthings.com In the field of materials science, certain nitroaniline derivatives are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical data processing. rasayanjournal.co.in The presence of both an electron-donating amino group and an electron-withdrawing nitro group can create a significant dipole moment and enhance the second-order NLO response of the molecule. rasayanjournal.co.in

Furthermore, nitroaniline derivatives serve as versatile building blocks in organic synthesis. The nitro group can be readily reduced to an amino group, allowing for the introduction of further functionalities. The amino group, on the other hand, can undergo various reactions such as diazotization, acylation, and alkylation. This reactivity makes nitroanilines valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. solubilityofthings.comchemimpex.com For example, some derivatives have been studied for their potential as anti-inflammatory agents and in other medicinal applications. solubilityofthings.com

Significance of Fluorine Substitution in Aromatic Compounds

The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring has several important consequences. The strong electron-withdrawing nature of fluorine can significantly influence the acidity of nearby functional groups and the reactivity of the aromatic ring. researchgate.net For example, the presence of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution reactions. masterorganicchemistry.com

Moreover, the substitution of hydrogen with fluorine can enhance the metabolic stability of a molecule. The carbon-fluorine bond is very strong and not easily broken by metabolic enzymes, which can increase the half-life of a drug in the body. numberanalytics.com Fluorine substitution can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov This is a particularly important consideration in drug design. In materials science, the incorporation of fluorine can lead to polymers with enhanced thermal stability and chemical resistance. numberanalytics.comnih.gov

Research Rationale for 2,6-Difluoro-4-nitroaniline

The specific chemical structure of this compound, with its distinct pattern of substituents, provides a compelling rationale for its investigation in chemical research. The two fluorine atoms flanking the amino group can exert a significant steric and electronic influence on the molecule's reactivity and conformation. This "ortho" substitution pattern can affect the basicity of the amino group and its participation in hydrogen bonding.

The combination of the strong electron-withdrawing nitro group and the two fluorine atoms makes the aromatic ring particularly electron-deficient. This electronic feature is expected to enhance the compound's reactivity in certain chemical transformations and could lead to novel applications. For instance, this high degree of electron deficiency could make it a useful building block in the synthesis of advanced materials with specific electronic properties. The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its unique structure allows for the development of drugs with enhanced efficacy. chemimpex.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 23156-27-6
Molecular Formula C6H4F2N2O2
Molecular Weight 174.11 g/mol
Melting Point 160-164°C
Boiling Point 293.1°C (at 760 mmHg)
Flash Point 131°C
Appearance Solid
Purity 95% - 98% (GC)

This data is compiled from various sources. nih.govglpbio.comaksci.comchemicalbook.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F2N2O2 B181332 2,6-Difluoro-4-nitroaniline CAS No. 23156-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFFWUVELIFAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378925
Record name 2,6-Difluoro-4-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23156-27-6
Record name 2,6-Difluoro-4-nitroaniline
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Record name 2,6-Difluoro-4-nitroaniline
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Synthetic Methodologies for 2,6 Difluoro 4 Nitroaniline

Established Synthetic Routes

Traditional synthesis of 2,6-difluoro-4-nitroaniline primarily relies on two strategic approaches: the introduction of fluorine atoms to a pre-existing nitroaniline scaffold or the nitration of a difluoroaniline precursor.

The introduction of fluorine atoms onto an aromatic ring, particularly one that is already substituted, presents unique challenges due to the high reactivity of many fluorinating agents. One potential pathway involves the transformation of an amino group on a precursor molecule into a fluorine substituent via a Sandmeyer-type reaction. While the classic Balz-Schiemann reaction is a well-known method for converting anilines to aryl fluorides, its application can be limited. acs.orgacs.org More recent advancements have explored copper-mediated fluoro-deamination reactions. acs.orgacs.org In these methods, an aniline (B41778) derivative is converted in situ to a diazonium species which is then trapped by a fluoride (B91410) source. Research has shown that substrates like 2-, 3-, and 4-nitroaniline (B120555) can yield fluorinated products under these conditions. acs.org

Another strategy involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For example, in the synthesis of the related compound 2-chloro-6-fluoro-4-nitroaniline, a key step can be the halogenation of a 4-nitroaniline derivative. This principle can be extended to the synthesis of this compound, where a precursor with leaving groups at the 2 and 6 positions could react with a fluoride source. However, direct fluorination is often more challenging than chlorination or bromination. chemicalbook.com

A more direct and commonly cited method for preparing this compound is the electrophilic nitration of 2,6-difluoroaniline (B139000). vulcanchem.com This reaction is a classic example of electrophilic aromatic substitution.

The process typically involves treating 2,6-difluoroaniline with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Reaction Scheme: 2,6-Difluoroaniline + HNO₃ (H₂SO₄) → this compound

The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and an ortho-, para-director. The fluorine atoms are deactivating groups but are also ortho-, para-directors. The combined effect strongly favors the introduction of the nitro group at the 4-position (para) relative to the amino group, which is the most sterically accessible and electronically favorable position. The reaction is typically conducted at controlled low temperatures (e.g., 0°C to 5°C) to prevent over-nitration and the formation of byproducts.

Fluorination of 4-Nitroaniline Precursors

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon traditional methods by employing novel catalysts and technologies that offer greater efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-nitrogen (C-N) bonds, providing a versatile method for synthesizing complex aniline derivatives. nih.gov Research has demonstrated the successful synthesis of fluorinated anilines through the palladium-catalyzed coupling of fluoroalkylamines with aryl halides (bromides and chlorides). acs.orgnih.gov

A key challenge in these reactions is the potential instability of the fluorinated aniline products under the typical conditions of strong base and high heat. nih.govnih.gov To overcome this, specific catalyst systems have been developed. A notable system employs a palladium precursor, such as [Pd(allyl)Cl]₂, with a bulky biarylphosphine ligand like AdBippyPhos. acs.orgnih.gov Crucially, these reactions are conducted with a weaker base, potassium phenoxide (KOPh), which allows the reaction to proceed in high yield without degrading the product. nih.gov The turnover-limiting step in this catalytic cycle is the final reductive elimination to form the C–N bond, a step that is influenced by the electron-withdrawing nature of the substituents. acs.orgnih.gov

ComponentRole in ReactionReference
Aryl Halide (Ar-X)Electrophilic coupling partner acs.org
Fluoroalkylamine (R-NH₂)Nucleophilic coupling partner nih.gov
[Pd(allyl)Cl]₂ / AdBippyPhosCatalyst system for C-N bond formation acs.orgnih.gov
Potassium Phenoxide (KOPh)Weak base to facilitate the reaction while preserving the product nih.gov

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities. acs.org

This technology is highly applicable to the synthesis of this compound and its analogs. For instance, nucleophilic aromatic substitution (SNAr) reactions, a potential route to this compound, are significantly expedited. The ipso-fluoro displacement on an activated aryl fluoride by a primary amine can be completed in minutes under microwave heating, compared to much longer periods with conventional methods. acs.org Studies have demonstrated the synthesis of various substituted anilines using microwave irradiation, achieving full conversion of starting materials rapidly and efficiently. nih.govtandfonline.com

Microwave-Assisted Synthesis of Substituted Nitroanilines nih.govtandfonline.com
ProductReaction TimeYield
2-Fluoro-4-nitroaniline (B181687)~5 min98%
2-Bromo-4-nitroaniline~5 min86%
2-Methyl-4-nitroaniline~5 min99%

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis itself aligns with these principles by improving energy efficiency.

Furthermore, recent research has focused on developing synthetic routes that are inherently more environmentally benign. A notable example is a microwave-assisted method for preparing anilines that operates without transition metals, ligands, or organic solvents. nih.govtandfonline.com By using water as the reaction medium, this approach avoids the environmental and safety concerns associated with volatile organic compounds. The elimination of transition metal catalysts, such as palladium, not only reduces costs but also prevents the potential contamination of the final product with heavy metals. Such methods represent a significant step forward in the sustainable synthesis of valuable chemical intermediates like this compound. nih.gov

Microwave-Assisted Synthesis Techniques

Purity and Yield Optimization in Synthetic Procedures

The synthesis of halogenated nitroanilines requires precise control over reaction conditions to maximize yield and ensure high purity. While specific optimization data for this compound is proprietary and often contained within patent literature, extensive research on analogous compounds, such as 2,6-dichloro-4-nitroaniline (B1670479) and 2,6-dibromo-4-nitroaniline (B165464), provides a clear framework for the optimization process. Key variables include starting material quality, reagent ratios, temperature, reaction medium, and post-reaction purification methods.

A common synthetic route involves the halogenation of 4-nitroaniline. For instance, the synthesis of 2,6-dichloro-4-nitroaniline from 4-nitroaniline has been optimized by carefully managing the reaction temperature in stages. An initial chlorination at a lower temperature (5–10° C) followed by a gradual increase (15–20° C) helps to minimize the formation of byproducts. google.com Further heating after the primary reaction can help convert intermediate products, like 2-chloro-4-nitroaniline, into the desired 2,6-dichloro-4-nitroaniline, ultimately improving the final yield. google.com

The choice of reaction medium is also critical. Replacing strong inorganic acids with acetic acid in the chlorination of 4-nitroaniline has been shown to improve the handling characteristics of the product due to the formation of larger crystals, which facilitates easier filtration and dewatering.

Purification is a crucial final step to achieve high-purity product. Common methods include washing the crude product with water and dilute mineral acids to remove unreacted starting materials and salts. google.comprepchem.com Recrystallization from appropriate solvents, such as glacial acetic acid or ethanol, is a highly effective method for removing impurities and achieving purity levels exceeding 97%. prepchem.com The effectiveness of these optimization strategies is often evaluated using High-Performance Liquid Chromatography (HPLC) to quantify the purity and identify any remaining byproducts. google.com In the synthesis of 2,6-dibromo-4-nitroaniline, optimizing the mole ratio of the brominating agent to 4-nitroaniline was found to be essential for achieving high yields (98%) and purity.

The table below summarizes optimization parameters derived from analogous halogenation reactions of 4-nitroaniline, which are instructive for the synthesis of this compound.

ParameterCondition/MethodObserved EffectReference
Temperature Control Staged increase from 5-10°C to 15-20°C, with a final heating step to 70°C.Minimizes byproducts and drives the reaction to completion, increasing yield and purity. google.com
Reaction Medium Use of acetic acid in place of or in combination with strong inorganic acids.Improves product crystal size, facilitating better filtration and handling.
Reagent Ratio Optimal mole ratio of halogenating agent to 4-nitroaniline (e.g., 2:1 for dibromination).Maximizes yield (up to 98%) and product purity.
Purification Washing with water and dilute acids, followed by recrystallization from solvents like acetic acid or ethanol.Effectively removes impurities, achieving purity levels of ≥97%. google.comprepchem.com

Stereochemical Control in Synthesis of Fluorinated Anilines

Stereochemical control is a fundamental aspect of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the specific three-dimensional arrangement of atoms in a molecule can determine its biological activity. It is important to note that this compound itself is an achiral molecule and therefore does not possess stereoisomers. However, the principles of stereochemical control are highly relevant when fluorinated anilines are used as building blocks for the synthesis of more complex, chiral molecules or in the synthesis of other fluorinated anilines that are chiral.

The development of catalytic, enantioselective methods has been a major focus of research for creating chiral fluorinated compounds. These methods aim to produce a single enantiomer of a chiral product, which is often more effective and has fewer side effects than a racemic mixture. Strategies for achieving such control often involve the use of chiral catalysts, which can be metal-based or purely organic.

Key approaches to stereochemical control in the synthesis of chiral fluorinated molecules include:

Asymmetric Hydrogenation : Chiral catalysts, combining a metal like ruthenium or manganese with a chiral ligand, can selectively hydrogenate a prochiral C=N bond in a fluorinated ketimine to produce a chiral amine with high enantiomeric excess (ee). acs.orgacs.org

Catalytic Asymmetric Fluorination : Electrophilic fluorinating reagents (e.g., NFSI) can be used with chiral catalysts, such as those based on palladium or copper, to introduce a fluorine atom enantioselectively onto a molecule. acs.orgnih.gov This has been successfully applied to substrates like β-ketoesters and oxindoles. acs.org

Asymmetric Alkylation and Addition Reactions : Methods like the Friedel-Crafts addition, Mannich reaction, and allylic alkylation can be rendered enantioselective by using chiral catalysts. nih.gov For example, a chiral phosphoric acid can catalyze the reaction between anilines and fluorinated ketones to produce aminals with quaternary stereocenters in excellent yields and high enantioselectivity. dicp.ac.cn

The table below provides examples of reaction types and catalysts used to achieve stereochemical control in the synthesis of chiral fluorinated amines and related compounds.

Reaction TypeCatalyst SystemSubstrate TypeOutcomeReference
Asymmetric Hydrogenation Phosphoric Acid / RutheniumFluorinated Alkynyl KetiminesChiral Fluorinated Propargylamines (up to 98% ee) acs.org
Enantioselective Fluorination Chiral Palladium Complexβ-Ketoesters, OxindolesChiral α-Fluoro Carbonyl Compounds (up to 99% ee) acs.org
Asymmetric N-H Insertion Engineered Heme ProteinAniline derivatives, Diazo reagentsChiral α-Trifluoromethyl Amino Esters (up to 95:5 er) acs.org
Enantioselective Condensation/Amine Addition Chiral Phosphoric Acid2-(1H-indolyl)anilines, Fluorinated KetonesFluorinated Aminals with Quaternary Stereocenters (up to 97% ee) dicp.ac.cn

These advanced synthetic strategies highlight the importance of controlling stereochemistry in the production of valuable, complex fluorinated molecules that may be derived from or are analogous to simpler building blocks like this compound.

Spectroscopic Characterization and Elucidation of 2,6 Difluoro 4 Nitroaniline

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The FT-IR spectrum of 2,6-difluoro-4-nitroaniline is characterized by distinct bands that correspond to the vibrations of its constituent groups: the amino (NH₂), nitro (NO₂), and the substituted benzene (B151609) ring.

The high electronegativity of the fluorine atoms and the strong electron-withdrawing nature of the nitro group significantly influence the vibrational frequencies of the neighboring bonds. For instance, the N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. In related compounds like 2,6-dibromo-4-nitroaniline (B165464), the asymmetric and symmetric NH₂ stretching vibrations are found at approximately 3480 cm⁻¹ and 3370 cm⁻¹, respectively. Similar bands are expected for this compound.

The nitro group exhibits characteristic strong absorption bands. The asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group are typically found in the regions of 1560-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively. For 2,6-dibromo-4-nitroaniline, these have been observed at around 1500 cm⁻¹ and 1299 cm⁻¹. The C-F stretching vibrations in aromatic compounds usually appear as strong bands in the 1300-1000 cm⁻¹ region. The precise positions of these bands are sensitive to the substitution pattern on the aromatic ring.

A theoretical investigation of this compound using semi-empirical methods has been conducted to understand its electronic structure and properties. nih.gov Such computational studies, often performed alongside experimental spectroscopy, help in the precise assignment of the observed vibrational bands. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for Substituted Anilines

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference Compound: 2,6-dibromo-4-nitroaniline (cm⁻¹)
N-H Asymmetric Stretch3500 - 34003480
N-H Symmetric Stretch3400 - 33003370
NO₂ Asymmetric Stretch1560 - 15001500
NO₂ Symmetric Stretch1360 - 12901299
C-F Stretch1300 - 1000-
C-H Aromatic Stretch3100 - 30003084
C=C Aromatic Ring Stretch1620 - 14501606

Note: The data for 2,6-dibromo-4-nitroaniline is provided for comparative purposes. Specific experimental values for this compound may vary.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral bands correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the molecule. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong band in the Raman spectrum. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the vibrations of the chromophoric parts of the molecule. aip.orgaip.org For nitroanilines, this technique has been used to study the intramolecular interactions and structural changes in excited electronic states. aip.org

Studies on related molecules like 2,6-dichloro-4-nitroaniline (B1670479) have utilized Raman spectroscopy to investigate its properties in different chemical environments. wikipedia.org The vibrational modes of the substituted benzene ring are also prominent in the Raman spectrum and are sensitive to the nature and position of the substituents. For instance, the ring breathing mode, a symmetric vibration of the entire benzene ring, is often a strong and characteristic band in the Raman spectrum.

Table 2: Expected Raman Shifts for this compound based on Analogous Compounds

Vibrational ModeExpected Raman Shift Range (cm⁻¹)Notes
NO₂ Symmetric Stretch1350 - 1280Often a strong band
Ring Breathing Mode850 - 750Characteristic of the substituted benzene ring
C-F Symmetric Stretch800 - 700May be coupled with other ring vibrations
NH₂ Scissoring1650 - 1580

Note: These are expected ranges based on general spectroscopic principles and data from similar compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their chemical environment.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. In this compound, there are two types of protons: those of the amino group (NH₂) and the aromatic protons on the benzene ring.

The chemical shift of the amino protons can vary over a wide range depending on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons are expected to appear as a singlet, as they are chemically equivalent due to the symmetry of the molecule. The strong electron-withdrawing effects of the two fluorine atoms and the nitro group would deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).

For comparison, in 2,6-dibromo-4-nitroaniline, the aromatic protons appear as a singlet at δ 8.27 ppm, and the amino protons appear as a singlet at δ 6.79 ppm in DMSO-d₆. The chemical shifts for this compound are expected to be in a similar region, though the higher electronegativity of fluorine compared to bromine might lead to a slightly different downfield shift for the aromatic protons. A study involving the synthesis of a derivative of this compound confirms the use of ¹H NMR for its characterization. uib.no

Table 3: Comparative ¹H NMR Data

CompoundSolventAromatic Protons (ppm)Amino Protons (ppm)
2,6-Dibromo-4-nitroanilineDMSO-d₆δ 8.27 (s, 2H)δ 6.79 (s, 2H)
This compound-Expected downfieldExpected variable

Note: 's' denotes a singlet. The data for 2,6-dibromo-4-nitroaniline is for comparison.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four chemically non-equivalent carbon atoms.

The carbon atoms directly bonded to the fluorine atoms (C2 and C6) will appear as a single resonance, and this signal will be split into a doublet due to coupling with the fluorine-19 nucleus (¹J_CF). The carbon atom bonded to the amino group (C1) and the carbon atom bonded to the nitro group (C4) will also give rise to distinct signals. The remaining two equivalent carbon atoms (C3 and C5) will produce a single signal.

The chemical shifts of the carbon atoms are significantly influenced by the substituents. The carbons attached to the electronegative fluorine and nitro groups are expected to be shifted downfield. For the analogous 2,6-dibromo-4-nitroaniline, the ¹³C NMR signals in DMSO-d₆ are observed at δ 149.6, 136.9, 128.4, and 105.8 ppm. Similar shifts are anticipated for the fluoro-derivative, with the C-F carbons showing characteristic splitting patterns.

Table 4: Comparative ¹³C NMR Data for Substituted Anilines

CompoundSolventC1 (ppm)C2/C6 (ppm)C3/C5 (ppm)C4 (ppm)
2,6-Dibromo-4-nitroanilineDMSO-d₆149.6105.8128.4136.9
This compound-Expected ~150Expected ~150-160 (d)Expected ~120-130Expected ~135-145

Note: 'd' denotes a doublet due to C-F coupling. The data for 2,6-dibromo-4-nitroaniline is for comparison, and the assignments for this compound are predictive.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it an excellent tool for distinguishing between different fluorine environments.

For this compound, the two fluorine atoms are chemically equivalent due to the symmetry of the molecule. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the amino and nitro groups. The strong electron-withdrawing nitro group para to the fluorine atoms and the electron-donating amino group ortho to them will both affect the electron density around the fluorine nuclei and thus their resonance frequency.

Furthermore, this signal will be split into a triplet due to coupling with the two equivalent adjacent aromatic protons (³J_HF). The magnitude of this coupling constant can provide further structural information. In studies of derivatives of this compound, ¹⁹F NMR has been used to monitor reactions and confirm the presence of the fluorine atoms in the products. uib.no The study of various fluorinated aromatic compounds shows that the chemical shift is sensitive to the electronic nature of the substituents on the ring. scholaris.ca

Table 5: Expected ¹⁹F NMR Characteristics for this compound

ParameterExpected Observation
Number of Signals1
MultiplicityTriplet (due to coupling with two equivalent aromatic protons)
Chemical ShiftDependent on solvent and reference standard

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For this compound, which has a molecular formula of C₆H₄F₂N₂O₂ and a monoisotopic mass of approximately 174.02 Da, this technique is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis. nih.govscbt.com

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

The EI-MS spectrum of this compound is characterized by a molecular ion peak at an m/z corresponding to its molecular weight (174). The fragmentation pattern is dictated by the stability of the resulting ions. A major fragmentation route for para-nitroaniline compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. researchgate.net This process is highly favored. researchgate.net Further fragmentation can occur through the cleavage of the aromatic ring. researchgate.net The presence of the amino group also influences fragmentation, with alpha-cleavage being a dominant pathway in aliphatic amines. libretexts.org

High-resolution mass spectrometry (HRMS) coupled with EI provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. uib.no

Table 1: Predicted and Observed Fragments in EI-MS of this compound

m/z ValueProposed Fragment IdentityNotes
174[C₆H₄F₂N₂O₂]⁺Molecular Ion (M⁺) uni.lu
128[M - NO₂]⁺Loss of the nitro group, a common pathway for nitroaromatics. researchgate.net
172[C₁₅H₁₅N₂O₃]⁻A fragment observed in related studies. uib.no
142[Fragment]An observed fragment in related syntheses. uib.no
126[Fragment]An observed fragment in related syntheses. uib.no
119[Fragment]An observed fragment in related syntheses. uib.no

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential method for assessing the purity of this compound and confirming its identity in a mixture.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and passed through a capillary column, such as an HP-5MS column. spectroscopyonline.com The components of the sample are separated based on their volatility and interaction with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

The retention time (the time it takes for the compound to pass through the column) is a characteristic property that can be used for tentative identification. The definitive identification is achieved by comparing the obtained mass spectrum with a library of known spectra or with a spectrum from a certified reference standard analyzed under the same conditions. epa.gov For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. High-purity samples will show a single, dominant peak. hymasynthesis.com To ensure accurate identification, especially in complex matrices, it is recommended to use a second GC column with a different stationary phase to confirm the results. epa.gov

Electron Ionization Mass Spectrometry (EI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by specific absorption bands that correspond to electron promotions from lower to higher energy molecular orbitals.

Research indicates that this compound exhibits absorption peaks in two main regions: 250-300 nm and 300-400 nm. researchgate.net These absorptions are attributed to n→π* (an electron from a non-bonding orbital is promoted to an antibonding π* orbital) and π→π* (an electron from a bonding π orbital is promoted to an antibonding π* orbital) transitions, respectively. researchgate.net The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent environment (e.g., protic vs. aprotic solvents) and the pH of the solution. researchgate.netwiley.comdulaty.kz For example, related nitroaniline compounds show strong absorption with a λ_max around 384-400 nm in ethanol. nih.gov

Table 2: Typical UV-Vis Absorption Data for this compound and Related Compounds

Wavelength Range (nm)Electronic TransitionReference Compound/Solvent
250-300n→πThis compound researchgate.net
300-400π→πThis compound researchgate.net
~384π→π1-(p-nitrophenylamino)-3-phenylpropan-2-ol in Ethanol nih.gov
~400π→π1-(m-nitrophenylamino)-3-phenylpropan-2-ol in Ethanol nih.gov

X-ray Diffraction (XRD) Crystallographic Analysis for Structural Confirmation

The study revealed that the crystals are monoclinic and belong to the space group P2₁/c. rsc.org A key finding was that the planar amino (-NH₂) and nitro (-NO₂) groups are rotated slightly out of the plane of the benzene ring by approximately 7°. rsc.org This rotation is a result of steric hindrance from the ortho-substituents (in this case, chlorine atoms). A similar steric effect would be expected from the fluorine atoms in this compound, leading to a non-planar conformation in the solid state. The analysis also provides precise bond distances, such as the C–N(amino) and C–N(nitro) bond lengths, which are 1.358 Å and 1.466 Å, respectively, in the dichloro analog. rsc.org Such data from an XRD analysis of this compound would provide unequivocal confirmation of its chemical structure.

Table 3: Crystallographic Data for the Analogous Compound 2,6-Dichloro-4-nitroaniline

ParameterValue
Crystal SystemMonoclinic rsc.org
Space GroupP2₁/c rsc.org
a (Å)3.723 rsc.org
b (Å)17.833 rsc.org
c (Å)11.834 rsc.org
β (°)94.12 rsc.org
Z (molecules/unit cell)4 rsc.org

Computational Chemistry and Theoretical Investigations of 2,6 Difluoro 4 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to predict molecular properties with a high degree of accuracy. These methods were employed to investigate the electronic structure and various properties of 2,6-difluoro-4-nitroaniline.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It has been utilized to optimize the molecular geometry of this compound and to calculate its electronic properties. DFT studies reveal the spatial arrangement of atoms and the distribution of electrons within the molecule, which are fundamental to understanding its chemical behavior.

Theoretical calculations have been performed to determine the bond lengths and angles of this compound. These studies often involve optimizing the molecule's geometry to find its most stable conformation. For instance, the bond lengths are influenced by the electron-withdrawing nitro group and the electron-donating amino group, as well as the inductive effects of the fluorine atoms.

Table 1: Selected Calculated Bond Lengths of this compound

BondBond Length (Å)
C1-N11.362
C4-N21.467
N2-O11.229
N2-O21.229
C2-F11.348
C6-F21.348

In addition to DFT, semi-empirical methods offer a computationally less intensive approach to studying molecular properties. researchgate.net These methods use parameters derived from experimental data to simplify the calculations. For this compound, semi-empirical methods have been applied to investigate its electronic structure and properties. researchgate.net These calculations can provide valuable information on trends in molecular properties and are often used for initial screenings of large numbers of molecules. A theoretical investigation utilized a series of semi-empirical methods to study the electronic structure of this compound. researchgate.net The study also explored the influence of different solvent models on the molecule's electronic structure. researchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energies of these orbitals are crucial in determining the electronic properties and reactivity of a molecule. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) moiety, specifically the amino group and the aromatic ring, due to their electron-donating nature. Conversely, the LUMO is anticipated to be centered on the nitro group and the aromatic ring, as the nitro group is a strong electron-withdrawing group.

Table 2: Calculated Frontier Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-8.74
ELUMO-2.48

Note: The values presented are based on a theoretical study using semi-empirical methods. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter derived from molecular orbital analysis. It is a measure of the molecule's excitability and is related to its chemical reactivity and stability. A large energy gap implies high stability and low reactivity, as more energy is required to move an electron from the HOMO to the LUMO.

The calculated energy gap for this compound provides insight into its electronic transitions. The ΔE value is a key factor in determining the wavelength of light a molecule absorbs, which is relevant for applications in dyes and optical materials.

Table 3: Calculated Energy Gap for this compound

ParameterValue (eV)
ΔE (ELUMO - EHOMO)6.26

Note: The value is calculated from the HOMO and LUMO energies reported in a theoretical study. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Reactivity Descriptors from Computational Analysis

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as half of the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the surroundings.

Table 4: Calculated Reactivity Descriptors for this compound

Reactivity DescriptorValue (eV)
Electronegativity (χ)5.61
Chemical Hardness (η)3.13
Chemical Softness (S)0.32
Electrophilicity Index (ω)5.02

Note: These values are calculated based on the HOMO and LUMO energies from a theoretical study and standard formulas from conceptual DFT. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 2,6 Difluoro 4 Nitroaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction class for 2,6-difluoro-4-nitroaniline, driven by the presence of strong electron-withdrawing groups that activate the aromatic ring towards attack by nucleophiles. rsc.orgresearchgate.net

In SₙAr reactions, the positions ortho and para to the powerful electron-withdrawing nitro group are highly activated towards nucleophilic attack. wikipedia.orgorganic-chemistry.org In the case of this compound, the fluorine atoms occupy the positions ortho to the nitro group. Consequently, nucleophilic attack preferentially occurs at the carbon atoms bearing the fluorine atoms. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. acs.org The departure of the fluoride (B91410) ion, a relatively good leaving group in activated SₙAr reactions, then yields the substitution product.

For instance, the reaction of this compound with a nucleophile (Nu⁻) would proceed as follows:

Nucleophilic Attack: The nucleophile attacks one of the carbons bearing a fluorine atom (C2 or C6), which are ortho to the nitro group. This step is typically the rate-determining step. organicchemistrytutor.com

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Elimination of Leaving Group: The aromaticity is restored by the elimination of the fluoride ion, resulting in the substituted product.

The regioselectivity is therefore highly specific, with substitution occurring at the 2- or 6-positions.

The reactivity of this compound in SₙAr reactions is significantly enhanced by the combined electronic effects of the fluorine and nitro substituents.

Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. Its powerful -I (inductive) and -M (mesomeric or resonance) effects withdraw electron density from the aromatic ring, making it highly electron-deficient and thus more susceptible to attack by nucleophiles. organic-chemistry.orgunacademy.com The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is a critical factor in accelerating the reaction. acs.orgnih.gov

Fluorine Atoms: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), further activating the ring towards nucleophilic attack. organicchemistrytutor.com Although halogens typically have a +M (electron-donating mesomeric) effect, in the context of SₙAr, the inductive effect of fluorine dominates. govtpgcdatia.ac.in Furthermore, in the rate-determining step of many SₙAr reactions (nucleophilic attack), fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic. organicchemistrytutor.com This leads to an unusual leaving group order in SₙAr, often cited as F > Cl > Br > I, which is the reverse of the order seen in aliphatic Sₙ2 reactions. nih.gov This phenomenon is known as the "element effect". nih.gov

The presence of two fluorine atoms ortho to the nitro group, combined with the para-positioning of the amino group, creates a highly activated system for nucleophilic aromatic substitution at the fluorinated positions.

Regioselectivity and Reaction Pathways

Electrophilic Aromatic Substitution Reactions

While the electron-deficient nature of the ring in this compound makes it generally deactivated towards electrophilic aromatic substitution (EAS), such reactions can still occur, with the regiochemical outcome being determined by the directing effects of the existing substituents. total-synthesis.compressbooks.pub

Studies on related dihaloacetanilides provide insight into the expected outcomes for this compound. The acetamido group (NHCOCH₃), which is formed by protecting the aniline's amino group, is an ortho, para-directing and activating group. govtpgcdatia.ac.in Conversely, the halogens and the nitro group are deactivating. govtpgcdatia.ac.in

In the nitration of 2,6-dihaloacetanilides, such as 2,6-dichloroacetanilide, substitution occurs predominantly at the 3-position (meta to the acetamido group and ortho to both halogens). researchgate.net This is attributed to the strong steric hindrance at the 4-position (para to the acetamido group) and the deactivating effect of the halogens. researchgate.net A similar outcome would be anticipated for the nitration of 2,6-difluoroacetanilide, the protected form of 2,6-difluoroaniline (B139000).

For halogenation, such as bromination, the outcome can be different. Bromination of 2,6-dihaloacetanilides often yields the para-substituted product, suggesting that the steric demands of the incoming electrophile and the reaction conditions play a crucial role in determining the regioselectivity. researchgate.net

Table 1: Expected Products of Electrophilic Substitution on Protected 2,6-Difluoroaniline

ReactionStarting MaterialMajor ProductInfluencing Factors
Nitration2,6-Difluoroacetanilide2,6-Difluoro-3-nitroacetanilideSteric hindrance at para position; deactivating effect of halogens. researchgate.net
Bromination2,6-Difluoroacetanilide4-Bromo-2,6-difluoroacetanilideLess sterically demanding than nitration; strong para-directing effect of acetamido group. researchgate.net

The orientation of electrophilic substitution in dihaloacetanilides is a balance between the activating, ortho, para-directing effect of the acetamido group and the deactivating, ortho, para-directing (but effectively meta-directing in this competitive scenario) effect of the halogens, along with steric factors. libretexts.orglibretexts.org

Activating Group: The acetamido group (-NHCOCH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. govtpgcdatia.ac.in

Steric Hindrance: The two fluorine atoms at the 2- and 6-positions create significant steric bulk around the amino/acetamido group, which can hinder attack at the adjacent 3- and 5-positions to some extent, but more significantly blocks the ortho positions relative to the amino group itself. unacademy.comresearchgate.net

In this compound, the ring is heavily deactivated by two fluorine atoms and one nitro group. The amino group is activating, but its directing effect is to the positions already occupied by fluorine. The only available positions are C3 and C5. Given the strong deactivation, forcing conditions would be required for any electrophilic substitution to occur, likely leading to a mixture of products or decomposition.

Nitration and Halogenation Studies

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry and a key reaction for this compound. acs.org This reaction converts the compound into 2,6-difluoro-1,4-phenylenediamine, a valuable diamine intermediate.

Common methods for the reduction of aromatic nitro compounds are applicable here: jsynthchem.com

Catalytic Hydrogenation: This is a widely used method, employing a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) with hydrogen gas (H₂). acs.org This method is generally clean and efficient.

Metal/Acid Reduction: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). wikipedia.org For example, the reduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) is often effected using iron metal. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst (e.g., Pd/C) or sodium borohydride (B1222165) (NaBH₄) with a transition metal catalyst can also be used to effect the reduction. jsynthchem.com

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. acs.org The choice of reducing agent can be critical to avoid side reactions, such as the reduction of the fluorine atoms (hydrodefluorination), although this is generally less likely under standard nitro reduction conditions.

Table 2: Common Reagents for the Reduction of this compound

Reagent SystemReaction TypeProductGeneral Comments
H₂, Pd/CCatalytic Hydrogenation2,6-Difluoro-1,4-phenylenediamineClean, high-yielding, common industrial method. acs.org
Fe, HClMetal/Acid Reduction2,6-Difluoro-1,4-phenylenediamineClassic, cost-effective method. wikipedia.org
SnCl₂, HClMetal/Acid Reduction2,6-Difluoro-1,4-phenylenediamineEffective but can generate tin-based waste.
NaBH₄, Ni(PPh₃)₄Hydride Transfer2,6-Difluoro-1,4-phenylenediamineMilder conditions can sometimes be employed. jsynthchem.com

Catalytic Hydrogenation to Diamines

The reduction of the nitro group in this compound to a primary amine is a key transformation, yielding the corresponding diamine, 2,6-difluorobenzene-1,4-diamine. This reaction is typically achieved through catalytic hydrogenation, a process widely used in industry for the reduction of nitroarenes. rsc.org

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney Nickel. google.com The reaction is carried out under a hydrogen gas atmosphere. The conditions for such hydrogenations can be optimized to ensure high selectivity and yield, minimizing side reactions like hydrodefluorination (the replacement of fluorine atoms with hydrogen). For instance, in the hydrogenation of similar chloro fluoro nitrobenzene (B124822) compounds, specific conditions are used to selectively reduce the nitro group without affecting the halogen substituents. google.com A patent describes that for related nitrofluorobenzene compounds, palladium-on-carbon can effectively catalyze the hydrogenation at temperatures above 70°C, with hydrogen pressures ranging from 10⁵ to 2x10⁶ Pa. google.com

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

Catalyst Typical Temperature Range (°C) Typical Pressure Range (Pa) Solvent Key Considerations
Palladium on Carbon (Pd/C) 50 - 130 10⁵ - 5x10⁶ Alcohols (e.g., Ethanol, Methanol) Can catalyze hydrodehalogenation at higher temperatures. google.com
Raney Nickel 0 - 70 10⁵ - 2x10⁶ Alcohols, Ethers Often used for selective reductions; may be "poisoned" to increase selectivity. google.com

Selective Reduction Methods

Selective reduction of the nitro group in polyfunctional molecules like this compound is crucial to preserve other sensitive groups, such as the fluorine atoms. While catalytic hydrogenation with H₂ is a primary method, other chemical reducing agents can also be employed for this purpose.

The choice of reducing agent and conditions is critical to prevent unwanted side reactions, particularly hydrodehalogenation. For halogenated nitroaromatics, certain catalytic systems are preferred for their high chemoselectivity. For example, Raney cobalt has been demonstrated to be a highly selective catalyst for the hydrogenation of an iodo-nitroaromatic compound, yielding very small amounts of the deiodinated product. figshare.comacs.org This suggests its potential applicability for the selective reduction of this compound.

Other methods for selective nitro group reduction that are generally applicable to nitroarenes include the use of metal hydrides or transfer hydrogenation. However, strong reducing agents like lithium aluminum hydride may not be suitable, while milder ones like sodium borohydride (NaBH₄) typically require a catalyst to reduce a nitro group. jsynthchem.com Systems like NaBH₄ in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed for the efficient and selective reduction of nitroarenes to their corresponding amines. jsynthchem.com Another approach involves using hydrosilanes with iron-based catalysts, which have shown good tolerance for halogen substituents. rsc.org

Diazotization and Coupling Reactions

The primary amine group of this compound can undergo diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lkouniv.ac.in This reaction converts the amine into a diazonium salt (Ar-N₂⁺Cl⁻).

The reactivity of anilines in diazotization is dependent on the nucleophilicity of the amino-nitrogen. The presence of strong electron-withdrawing groups, such as the nitro group and fluorine atoms in this compound, reduces the basicity and nucleophilicity of the amine, making diazotization more difficult compared to aniline (B41778) itself. lkouniv.ac.iniisc.ac.in For particularly weak bases like 2,6-dichloro-4-nitroaniline (B1670479), modified methods using nitrosylsulfuric acid may be required for successful diazotization. iisc.ac.in

Once formed, the 2,6-difluoro-4-nitrobenzenediazonium salt is a versatile intermediate. Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in electrophilic aromatic substitution reactions known as azo coupling. libretexts.org These reactions yield highly colored azo compounds (Ar-N=N-Ar'). libretexts.orgnih.gov

Coupling with phenols is typically carried out in mildly alkaline conditions (pH > 7.5), which deprotonates the phenol (B47542) to the more strongly activating phenoxide ion. libretexts.org

Coupling with amines is performed in slightly acidic conditions (pH < 6). libretexts.orgbeilstein-journals.org

An attempted Sandmeyer cyanation (a reaction of a diazonium salt) on the closely related 2,4-difluoro-6-nitroaniline (B1293778) resulted not in the expected nitrile, but in a product formed via selective nucleophilic substitution of a fluoride group by hydroxide, highlighting the complex reactivity of these types of diazonium salts. rsc.org

Reactions Involving the Amine Functionality

The amine group in this compound is a poor nucleophile due to the strong electron-withdrawing effects of the ortho-fluorine atoms and the para-nitro group. nih.govacs.org This reduced nucleophilicity significantly hinders its participation in typical amine reactions like acylation and alkylation.

For example, in a synthesis attempt, the reaction of this compound with an epoxide, a reaction that relies on the nucleophilic attack of the amine, resulted in a very low yield (7%) of the desired product. nih.govacs.org This sluggish reactivity is attributed to the amine being a poor nucleophile. nih.govacs.org Generally, N-acylation of nitroaniline compounds can be challenging, though specific methods using an excess of a metal base might promote the reaction. google.com

Mechanistic Investigations of Photodegradation

The photodegradation of nitroaromatic compounds is an area of significant environmental research. While specific mechanistic studies on this compound are not widely available, the degradation pathways can be inferred from studies on similar molecules like 4-nitroaniline (p-nitroaniline) and other halogenated nitroaromatics. nih.govresearchgate.netacs.orgacs.org

The photodegradation process is often initiated by the absorption of UV or visible light, leading to an excited state of the molecule. For nitroaromatic compounds, this can lead to several reaction pathways:

Reduction of the Nitro Group: In the presence of a photocatalyst like TiO₂ and a suitable hole scavenger, the nitro group can be reduced to an amine group. For instance, 4-nitroaniline can be converted to p-phenylenediamine. researchgate.netkau.edu.sa

Photo-retro-aldol-type Reaction: Studies on N-substituted p-nitroaniline derivatives suggest a degradation mechanism that proceeds via a photo-retro-aldol-type reaction. nih.govacs.org This pathway can lead to the cleavage of C-C bonds and the formation of smaller molecules. For example, the photodegradation of one model compound yielded p-nitroaniline and benzaldehyde (B42025) as major products. nih.gov

NO Release: Another investigated photodegradation channel for nitroaromatic compounds involves the photoelimination of nitric oxide (NO). acs.orgacs.org This process has been observed for the antiandrogen drug flutamide (B1673489) and its halogenated derivatives upon photolysis, suggesting it could be a relevant pathway for this compound. acs.orgacs.org

The rate and mechanism of photodegradation are often highly dependent on environmental conditions such as pH. For instance, the decomposition of a model p-nitroaniline derivative was found to be strongly pH-dependent, with the maximum conversion rate observed at a pH of around 11. nih.govacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-difluorobenzene-1,4-diamine
Palladium on carbon (Pd/C)
Raney Nickel
2,6-dichloro-4-nitroaniline
Raney cobalt
Lithium aluminum hydride
Sodium borohydride
Nitrous acid
Sodium nitrite
2,4-difluoro-6-nitroaniline
4-nitroaniline (p-nitroaniline)
p-phenylenediamine
Titanium dioxide (TiO₂)
Benzaldehyde
Flutamide

Applications in Organic Synthesis and Material Science

Building Block in Complex Organic Molecule Synthesis

2,6-Difluoro-4-nitroaniline serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules. Its unique structure, featuring two fluorine atoms and a nitro group, imparts distinct reactivity that is leveraged in the creation of pharmaceuticals, agrochemicals, and dyes.

Synthesis of Pharmaceuticals and Agrochemicals

The presence of fluorine atoms and a nitro group on the aniline (B41778) ring makes this compound a valuable precursor in the development of pharmaceutical and agrochemical compounds. chemimpex.comsolubilityofthings.com The fluorine atoms can enhance the biological activity and pharmacokinetic properties of a molecule, while the nitro and amino groups provide reactive sites for further chemical transformations. solubilityofthings.com

In pharmaceutical research, derivatives of fluorinated nitroanilines are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties. For instance, this compound has been used in the synthesis of ethanolamine (B43304) derivatives, which are explored for their biological activities. acs.org One such derivative, 3-(4-chlorophenyl)-1-(2,6-difluoro-4-nitrophenyl)aminopropan-2-ol, was synthesized by reacting this compound with an oxirane. acs.org Although the yield for this specific reaction was low, it demonstrates the utility of the compound as a building block. acs.org Similarly, related compounds like 2-fluoro-4-nitroaniline (B181687) are key intermediates in the synthesis of potent antibiotic drug candidates. researchgate.net

In the agrochemical sector, this compound and its isomers are utilized in the formulation of herbicides and fungicides for pest management and crop protection. chemimpex.com The structural features of these molecules can be fine-tuned to improve efficacy and selectivity for their target applications. chemimpex.com

Precursor for Dyes and Pigments

This compound and its isomers are important precursors in the synthesis of dyes and pigments. chemimpex.com The chromophoric properties of the nitroaniline scaffold, combined with the influence of the fluorine substituents, allow for the creation of dyes with specific colors and improved stability. For example, the related compound 2,6-dichloro-4-nitroaniline (B1670479) is a known precursor to the azo dye Disperse Brown 1. wikipedia.org The amino group of the aniline can be readily diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes.

The synthesis of dyes often involves the chemical modification of the aniline derivative to achieve the desired color and performance properties. The stability and colorfastness of the resulting dyes make them suitable for coloring textiles and other materials. chemimpex.com

Derivatization for Enhanced Biological Activity

The core structure of this compound can be chemically modified, or derivatized, to enhance the biological activity of the resulting compounds. The presence of the amino and nitro groups, along with the fluorine atoms, provides multiple points for synthetic modification. These modifications can influence the molecule's ability to interact with biological targets such as enzymes and receptors. solubilityofthings.com

Research into the derivatives of similar fluorinated nitroanilines has shown potential for antimicrobial and anticancer activities. The introduction of fluorine atoms is a common strategy in medicinal chemistry to improve a drug's metabolic stability and binding affinity. solubilityofthings.com The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring and can be a key feature for biological activity or a precursor to other functional groups.

For example, the reaction of this compound with epoxides to form ethanolamine derivatives is a strategy to create new molecules with potential biological applications. acs.org The resulting compounds are then screened for desired activities, and their structure-activity relationships are studied to guide the design of more potent molecules. solubilityofthings.com

Role in Developing Functional Materials

Beyond its applications in life sciences, this compound and its isomers are utilized in materials science for the development of specialty polymers and coatings. chemimpex.com The incorporation of such fluorinated and nitrated aromatic compounds into polymer structures can impart desirable properties, including enhanced thermal and chemical resistance. chemimpex.com

These characteristics make the resulting materials suitable for demanding applications where stability under harsh conditions is required. The specific electronic and photophysical properties of these molecules also make them candidates for use in the development of advanced materials with applications in electronics and optics.

Advanced Characterization Techniques and Methodologies for 2,6 Difluoro 4 Nitroaniline Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture. globalresearchonline.net It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like many nitroaniline derivatives. uomus.edu.iq For nitroanilines, HPLC offers a significant advantage over Gas Chromatography (GC) as it does not typically require a derivatization step, which can be time-consuming and complex. thermofisher.com

The principle of HPLC involves injecting a small volume of the liquid sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure. uomus.edu.iq The components of the sample separate based on their differing interactions with the stationary and mobile phases, eluting from the column at different times. uomus.edu.iq A detector measures the amount of each component as it exits the column, generating a chromatogram where peak area corresponds to the quantity of the substance. uomus.edu.iq

In the context of 2,6-Difluoro-4-nitroaniline synthesis and quality control, HPLC is used to determine the purity of the final product and quantify any impurities. For instance, in the synthesis of the related compound 2,6-dichloro-4-nitroaniline (B1670479), HPLC is the standard method for assessing purity, which can be as high as 97%. google.com Method development for a specific compound like this compound involves optimizing parameters such as the column type, mobile phase composition, pH, and detector wavelength to achieve sharp, symmetrical peaks and clear separation from any potential impurities or starting materials. globalresearchonline.net

Table 1: Typical HPLC Parameters for Nitroaromatic Compound Analysis

Parameter Description Typical Value/Type
Column The stationary phase where separation occurs. Reverse Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A solvent mixture that carries the sample through the column. Gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine) and an organic solvent (e.g., acetonitrile/methanol). ekb.eg
Flow Rate The speed at which the mobile phase is pumped. 1.0 mL/min
Detector The device used to "see" the compounds as they elute. UV-Vis Detector
Wavelength The specific wavelength of UV light used for detection. ~205 nm ekb.eg
Injection Volume The amount of sample introduced into the system. 10 - 20 µL

| Column Temperature | The controlled temperature of the column oven. | 25 - 40 °C |

This table represents a typical setup for analyzing nitroaromatic compounds and would be optimized for the specific analysis of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. numberanalytics.com It provides critical information about the thermal events a material undergoes upon heating, such as melting, crystallization, and decomposition. torontech.comardena.com This is vital for assessing the thermal stability of energetic materials like nitroanilines. researchgate.net

In a DSC experiment, the sample is heated at a constant rate, and the heat flow is recorded. An endothermic event (heat absorption), such as melting, appears as a peak on the DSC curve, while an exothermic event (heat release), like decomposition, also generates a distinct peak. netzsch.com Studies on related energetic compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), have utilized DSC to investigate thermal decomposition behavior at various heating rates. nih.govsemanticscholar.org Such analyses reveal that the decomposition temperature often increases with a faster heating rate. semanticscholar.org For this compound, DSC would be used to determine its melting point and the onset temperature of its exothermic decomposition, providing key data for its safe handling and storage.

Table 2: Illustrative DSC Data for a Nitroaromatic Compound

Heating Rate (°C/min) Onset Temperature (°C) Peak Temperature (°C) Event Type
5 185.2 190.5 Melting (Endotherm)
5 245.8 255.1 Decomposition (Exotherm)
10 187.9 193.1 Melting (Endotherm)
10 259.3 268.4 Decomposition (Exotherm)
15 190.1 195.4 Melting (Endotherm)

This data is illustrative, based on typical behavior observed for nitroaromatic compounds. nih.govsemanticscholar.org The values would need to be determined experimentally for this compound.

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) is another key thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is primarily used to study thermal stability and decomposition patterns. ardena.comwikipedia.org When a material is heated, it may lose mass due to processes like decomposition or evaporation. A TGA instrument consists of a precision balance with a sample pan located inside a furnace. wikipedia.org

The output of a TGA experiment is a curve plotting mass percentage against temperature. For a compound like this compound, the TGA curve would show a stable mass at lower temperatures, followed by a sharp drop in mass at the decomposition temperature. researchgate.net This provides the upper-use temperature for the material. wikipedia.org Research on the related compound DFTNAN shows a single-step decomposition process with a mass loss approaching 100%, indicating a complete and continuous breakdown. semanticscholar.org TGA can be performed at different heating rates, with results often showing that the decomposition temperature shifts to higher values as the heating rate increases. semanticscholar.org

Table 3: Example TGA Results for a Nitroaromatic Compound

Heating Rate (°C/min) Onset of Decomposition (T_onset) (°C) Temperature of Max. Mass Loss Rate (°C) Total Mass Loss (%)
5 241.3 253.7 ~99
10 255.1 267.2 ~99

This table illustrates the type of data obtained from TGA experiments on nitroaromatic compounds. semanticscholar.org Specific values for this compound require experimental determination.

Microcalorimetric Methods for Decomposition Kinetics

Microcalorimetry is a highly sensitive technique used to measure the minute amounts of heat produced or consumed during chemical reactions or physical changes. researchgate.net Its high sensitivity makes it particularly suitable for studying the kinetics of slow decomposition reactions of energetic materials at temperatures much lower than those used in DSC or TGA. researchgate.net This allows for a more comprehensive assessment of a material's long-term stability and thermal hazard.

By measuring the heat flow rate over time under isothermal or scanning conditions, microcalorimetry can be used to determine crucial kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A). researchgate.net These parameters are essential for modeling the decomposition behavior and predicting the shelf life and safety of the compound under various temperature conditions. Studies on the thermal decomposition of materials like metal carbonyls and other energetic compounds have successfully employed microcalorimetric methods to elucidate reaction kinetics. researchgate.netrsc.org The application of this technique to this compound would provide fundamental data to comprehensively analyze its thermal decomposition risk. researchgate.net

Structural Confirmation via Combined Spectroscopic Methods

The definitive confirmation of the chemical structure of this compound requires the combined use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous proof of identity.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of ionized molecules. For this compound, high-resolution mass spectrometry would be used to confirm its exact molecular weight (monoisotopic mass: 174.02408 Da), which corresponds to its elemental formula, C₆H₄F₂N₂O₂. uni.lunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure.

¹H NMR: This would identify the number and electronic environment of the hydrogen atoms. The spectrum of this compound is expected to show signals for the two aromatic protons and the two protons of the amine (NH₂) group.

¹³C NMR: This provides information about the carbon skeleton of the molecule.

¹⁹F NMR: This technique is essential for fluorinated compounds. It would confirm the presence and environment of the two fluorine atoms on the aromatic ring. In a study involving a reaction product of this compound, ¹⁹F NMR was critical in determining the final structure. unit.no

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would show characteristic absorption bands for the N-H bonds of the amine group, the C-F bonds, and the symmetric and asymmetric stretching of the nitro (NO₂) group.

Table 4: Key Identifiers and Expected Spectroscopic Data for this compound

Property Identifier/Expected Result Source
Molecular Formula C₆H₄F₂N₂O₂ nih.gov
Molecular Weight 174.10 g/mol nih.gov
Monoisotopic Mass 174.02408370 Da nih.gov
IUPAC Name This compound nih.gov
InChIKey WDFFWUVELIFAOP-UHFFFAOYSA-N nih.gov
¹H NMR Signals corresponding to 2 aromatic protons and 2 amine protons. Structural Deduction
¹⁹F NMR A signal corresponding to 2 equivalent fluorine atoms. Structural Deduction unit.no

| IR Spectroscopy | Characteristic peaks for N-H, C-F, aromatic C=C, and NO₂ functional groups. | Structural Deduction |

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes to 2,6-difluoro-4-nitroaniline and its derivatives is a primary area of future research. While established methods exist, there is a continuous drive for pathways that offer improved yields, reduced reaction times, and greater atom economy.

One promising avenue is the investigation of alternative fluorination and nitration strategies. For instance, exploring the use of milder and more selective fluorinating agents could minimize the formation of unwanted byproducts. Similarly, developing more efficient nitration procedures that avoid harsh acidic conditions is of significant interest.

Furthermore, researchers are exploring novel multi-component reactions and catalytic systems to streamline the synthesis of complex molecules derived from this compound. For example, a Lewis acid-promoted epoxide ring-opening reaction has been used to synthesize ethanolamine (B43304) derivatives, although with modest yields, indicating a need for further optimization. acs.org The development of more robust catalytic methods could significantly enhance the efficiency of such transformations.

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing processes and designing new ones. Future research will likely focus on detailed mechanistic studies of key transformations.

For instance, investigating the nucleophilic aromatic substitution reactions of this compound is critical. Due to the presence of electron-withdrawing fluorine and nitro groups, the aniline (B41778) is a poor nucleophile, leading to sluggish reactions. acs.org Understanding the factors that govern the reactivity of the amino group and the displacement of the fluorine atoms will enable the development of more effective synthetic strategies.

Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. researchgate.netresearchgate.netmdpi.com Combining experimental and theoretical approaches will be instrumental in elucidating the intricate details of these reactions.

Development of New Applications in Emerging Fields

While this compound and its analogs have found applications in areas such as dyes and agrochemicals, future research aims to expand their utility into emerging fields. solubilityofthings.comdatainsightsmarket.com The unique electronic properties imparted by the fluorine and nitro groups make this compound an attractive building block for advanced materials.

One area of interest is in the development of novel pharmaceuticals. The fluorinated and nitrated aniline scaffold can be incorporated into various molecular frameworks to create new therapeutic agents. solubilityofthings.comchemimpex.com For example, derivatives of similar nitroanilines have been investigated for their potential as antiparasitic agents and for their role in the synthesis of compounds with anti-inflammatory properties. solubilityofthings.comsmolecule.com

Another promising application is in the field of materials science, particularly in the design of organic electronic materials. The electron-accepting nature of the nitro group and the influence of the fluorine atoms on molecular packing and electronic properties could be harnessed to create new materials for organic solar cells, transistors, and light-emitting diodes. metu.edu.tr

Theoretical Validation and Prediction for Undiscovered Properties

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules before they are synthesized in the lab. dulaty.kz Future research will increasingly rely on theoretical calculations to guide the discovery and development of new applications for this compound.

Quantum chemical methods can be used to predict a wide range of properties, including electronic structure, molecular geometry, and reactivity. dulaty.kz These theoretical investigations can help to identify promising candidates for specific applications and provide a deeper understanding of structure-property relationships. For instance, theoretical studies have been used to investigate the electronic structure and properties of this compound, with calculations showing good agreement with available experimental data. dulaty.kz

Furthermore, computational screening can be employed to explore the potential of a vast array of virtual derivatives of this compound, accelerating the discovery of new functional molecules with desired properties.

Sustainable Synthesis and Environmental Impact Mitigation

In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable synthetic methods for this compound and its derivatives. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

For example, traditional chlorination processes for related nitroanilines often use strong inorganic acids, leading to significant aqueous effluent that requires treatment. google.com The development of processes that utilize recyclable reagents or catalytic systems can significantly reduce the environmental footprint of these syntheses.

Moreover, assessing the environmental fate and potential toxicity of this compound and its degradation products is crucial. solubilityofthings.com Research into the biodegradability and potential for bioaccumulation of these compounds will be essential for ensuring their safe and responsible use. Understanding the environmental impact will guide the development of mitigation strategies and promote the design of more environmentally friendly alternatives.

Q & A

Q. What computational methods are recommended for modeling the electronic structure of 2,6-Difluoro-4-nitroaniline, and how do solvent effects influence these calculations?

Semi-empirical quantum chemical methods (e.g., PM6, DFTB) implemented in software like GAMESS are effective for studying the electronic structure. Solvent effects significantly alter geometry and electronic properties; protic/aprotic Polarized Continuum Models (PCMs) improve accuracy by simulating solvation environments. For example, solvent models reduce deviations between calculated bond lengths/angles and experimental XRD data by accounting for dipole interactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure and purity of this compound?

  • X-ray Diffraction (XRD): Determines crystal packing, unit cell parameters (e.g., a=3.927a = 3.927 Å, b=21.98b = 21.98 Å, c=15.32c = 15.32 Å for analogous compounds), and intermolecular interactions .
  • FTIR Spectroscopy: Identifies functional groups (e.g., NO2_2 stretching at ~1520 cm1^{-1}) and monitors phase transitions via shifts in vibrational modes .
  • Powder XRD: Tracks structural changes during thermal transitions, such as irreversible phase shifts at elevated temperatures .

Q. What synthetic routes are documented for this compound, and what purity standards are required for research use?

While specific synthesis protocols are not detailed in the evidence, the compound is listed in specialty catalogs (e.g., Biopharmacule Speciality Chemicals) with "for research use only" specifications, indicating high-purity standards (≥95% purity) for academic studies. Key steps likely involve nitration of fluorinated aniline derivatives under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational predictions for this compound?

Discrepancies arise from approximations in computational models (e.g., neglecting solvent effects or weak intermolecular forces). To address this:

  • Validate calculations against XRD data (e.g., bond lengths, torsion angles) .
  • Incorporate solvent models (PCMs) to improve agreement with experimental geometries .
  • Use hybrid methods (e.g., DFT with dispersion corrections) to account for van der Waals interactions .

Q. What mechanistic insights can be gained from analyzing anisotropic unit cell parameter changes in fluorinated nitroaniline derivatives during phase transitions?

  • Anisotropic Expansion: Phase transitions in analogous compounds (e.g., DFNA) show axis-specific expansion (e.g., bb-axis increase from 21.98 Å to 22.30 Å), driven by competing π···π repulsions and dipolar interactions .
  • Strain Accumulation: Strain arises from mismatched thermal expansion coefficients between molecular layers, leading to thermosalient behavior .
  • IR Spectroscopy: Reveals reorientation of NO2_2 and C-F groups during transitions, affecting density and packing .

Q. How do short-range repulsive and long-range attractive interactions dictate the coexistence of elasticity and thermosalience in fluorinated nitroaniline crystals?

  • Elasticity: Isotropy in hydrogen-bonded layers enables reversible bending via slip-plane motion .
  • Thermosalience: Anisotropic lattice changes (e.g., along the aa-axis) during heating induce sudden structural reorganization, releasing stored strain energy .
  • Competing Interactions: π···π repulsions dominate short-range interactions, while C-F···NO2_2 dipolar forces stabilize long-range order .

Q. What strategies optimize solvent selection for recrystallizing this compound to achieve high-quality single crystals?

  • Use polar aprotic solvents (e.g., DMF, acetone) to enhance solubility and minimize hydrogen-bond disruption.
  • Slow evaporation at controlled temperatures (e.g., 20–25°C) promotes ordered crystal growth.
  • Monitor solvent polarity to balance nucleation rate and crystal size, as demonstrated in related nitroaniline systems .

Methodological Considerations

  • Data Contradiction Analysis: Cross-validate computational results with multiple experimental techniques (XRD, FTIR) and refine models iteratively .
  • Phase Transition Studies: Combine variable-temperature XRD and differential scanning calorimetry (DSC) to correlate structural and thermal changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.